molecular formula C6H10Cl2O2S B3007550 [1-(Chloromethyl)cyclobutyl]methanesulfonyl chloride CAS No. 2243514-46-5

[1-(Chloromethyl)cyclobutyl]methanesulfonyl chloride

Cat. No.: B3007550
CAS No.: 2243514-46-5
M. Wt: 217.1
InChI Key: XNZGNTPDMJQXFW-UHFFFAOYSA-N
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Description

[1-(Chloromethyl)cyclobutyl]methanesulfonyl chloride: is an organosulfur compound with the molecular formula C6H10Cl2O2S and a molecular weight of 217.1 . This compound is characterized by the presence of a cyclobutyl ring, a chloromethyl group, and a methanesulfonyl chloride moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Chloromethyl)cyclobutyl]methanesulfonyl chloride typically involves the reaction of cyclobutylmethanol with thionyl chloride to form cyclobutylmethyl chloride. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as pyridine to yield the final product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: [1-(Chloromethyl)cyclobutyl]methanesulfonyl chloride can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles.

    Oxidation and Reduction:

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, the major products can include amides, ethers, and thioethers.

    Oxidation Products: Oxidation can lead to the formation of sulfonic acids.

    Reduction Products: Reduction can yield alcohols or other reduced forms of the compound.

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Potential Drug Development: Due to its reactive nature, it can be used in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.

Industry:

    Chemical Manufacturing: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of [1-(Chloromethyl)cyclobutyl]methanesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

    Methanesulfonyl Chloride: Similar in structure but lacks the cyclobutyl and chloromethyl groups.

    Cyclobutylmethanol: Similar in structure but lacks the methanesulfonyl chloride moiety.

Uniqueness:

Properties

IUPAC Name

[1-(chloromethyl)cyclobutyl]methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10Cl2O2S/c7-4-6(2-1-3-6)5-11(8,9)10/h1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZGNTPDMJQXFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CS(=O)(=O)Cl)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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